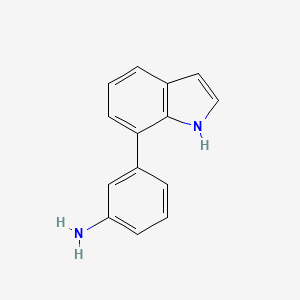

3-(1H-Indol-7-yl)aniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(1H-Indol-7-yl)aniline is a chemical compound with the CAS Number: 1860918-07-5 . It has a molecular weight of 208.26 . It is in the form of a powder .

Molecular Structure Analysis

The IUPAC Name of this compound is given as3- (1H-indol-7-yl)aniline . The Inchi Code is 1S/C14H12N2/c15-12-5-1-4-11 (9-12)13-6-2-3-10-7-8-16-14 (10)13/h1-9,16H,15H2 . Physical and Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 208.26 .Applications De Recherche Scientifique

Synthesis of Indoles

- The oxidative synthesis of functionalized indoles from simple anilines, including 3-(1H-Indol-7-yl)aniline, has been studied using a rhodium(III) catalyst, which allows good yields and regioselectivity for various aniline substrates. This method is significant for synthesizing indoles, which are important in various biological activities (Stuart, Bertrand-Laperle, Burgess, & Fagnou, 2008).

- Another approach for indole synthesis involves rhodium(III)-catalyzed direct functionalization of aniline C-H bonds with α-diazo compounds, providing an efficient method for constructing ortho-alkylated anilines and highly substituted indoles (Mishra et al., 2015).

Catalysis and Chemical Reactions

- In the field of catalysis, aniline derivatives like this compound have been used in the development of Ni–Fe–Co mixed-metal oxide films as electrocatalysts for the oxygen evolution reaction, with aniline acting as a capping agent to optimize the morphology of these catalysts (Bates, Jia, Doan, Liang, & Mukerjee, 2016).

- Research has also been conducted on the diasterospecific synthesis of complex molecules involving this compound, demonstrating the potential of these compounds in creating novel molecular structures (Gummidi, Kerru, Ibeji, & Singh, 2019).

Applications in Sensing Technology

- Aniline derivatives have been used in the development of gas sensors, such as those based on chemically reduced graphene oxide for ammonia detection, where aniline plays a crucial role in modifying the graphene oxide for enhanced sensor performance (Huang, Hu, Zhang, Wei, Wei, & Zhang, 2013).

Safety and Hazards

The safety information for 3-(1H-Indol-7-yl)aniline includes several hazard statements such as H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

Mécanisme D'action

Target of Action

3-(1H-Indol-7-yl)aniline, like many indole derivatives, is known to interact with a variety of biological targets. Indole derivatives have been found to bind with high affinity to multiple receptors . They play a significant role in cell biology and are used as biologically active compounds for the treatment of various disorders . .

Mode of Action

For instance, they can inhibit or activate enzymes, bind to receptors, or interfere with cellular processes . The specific interaction of this compound with its targets would depend on the chemical structure of the compound and the nature of the target.

Biochemical Pathways

For instance, some indole derivatives have been found to inhibit the biosynthesis of mediators from arachidonic acid by selectively or non-selectively inhibiting cyclooxygenase (COX) enzymes .

Result of Action

Indole derivatives are known to have a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Propriétés

IUPAC Name |

3-(1H-indol-7-yl)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2/c15-12-5-1-4-11(9-12)13-6-2-3-10-7-8-16-14(10)13/h1-9,16H,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UESHSQHYYTYFLE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C3=CC(=CC=C3)N)NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,6-difluoro-N-[[5-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2824141.png)

![7-benzyl-6-(indoline-1-carbonyl)-1,3-dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B2824149.png)

![2-(1,3-Dioxo-6-piperidin-1-ylbenzo[de]isoquinolin-2-yl)ethyl 4-piperidin-1-ylsulfonylbenzoate](/img/structure/B2824153.png)